molecular formula C18H16N4O B11638261 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11638261
M. Wt: 304.3 g/mol
InChI Key: VGXDUIAFPFVOJK-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with a methoxyphenyl group at position 7 and a phenyl group at position 3. Its molecular formula is C₁₈H₁₆N₄O, with a molar mass of 304.35 g/mol . The para-methoxy group on the phenyl ring enhances solubility and electronic properties, making it a candidate for medicinal chemistry applications.

Unlike amino-substituted analogs, which exhibit anti-inflammatory effects (e.g., IL-6 and NO synthesis inhibition), this compound’s primary therapeutic promise lies in metabolic regulation .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16N4O/c1-23-15-9-7-14(8-10-15)17-11-16(13-5-3-2-4-6-13)21-18-19-12-20-22(17)18/h2-12,17H,1H3,(H,19,20,21)

InChI Key

VGXDUIAFPFVOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is an effective way to produce triazolopyrimidines with acceptor substituents in the pyridine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly conditions makes the process suitable for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like dimethyl acetylenedicarboxylate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of aromatic aldehydes and malononitrile in the presence of a base like NaOH .

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis . These mechanisms contribute to its neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazolo-pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 5/7) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
Target Compound 5-Ph, 7-4-MeOPh C₁₈H₁₆N₄O 304.35 Antidiabetic (GK/DPP-4 inhibition)
7-(4-Chlorophenyl)-5-Ph derivative 5-Ph, 7-4-ClPh C₁₇H₁₃ClN₄ 308.77 Undisclosed activity; higher lipophilicity
7-(3,4-Dimethoxyphenyl)-5-(4-MePh) derivative 5-4-MePh, 7-3,4-(MeO)₂Ph C₁₉H₁₈N₄O₂ 318.37 Enhanced solubility; unconfirmed activity
7-(2,4-Dichlorophenyl)-5-Thienyl derivative 5-Thienyl, 7-2,4-Cl₂Ph C₁₅H₁₁Cl₂N₄S 366.25 Potential antibacterial/antiviral applications
S1-TP (Triazolopyrimidinone derivative) 5-ClMe, 2-4-MeOPh C₁₇H₁₅ClN₄O₂ 362.78 Electrochemically active; drug candidate

Key Observations:

Substituent Effects on Bioactivity: Methoxy groups (e.g., target compound) improve solubility and electronic profiles, favoring metabolic enzyme interactions . Thienyl groups (e.g., 5-Thienyl derivative) introduce heterocyclic diversity, often linked to antimicrobial activity .

Antimitotic Activity :
Polymethoxy-substituted analogs (e.g., 6-(4-MeOPh)-7-(3,4,5-(MeO)₃Ph) derivative) demonstrate microtubule destabilization , highlighting the role of ortho/meta-methoxy positioning in antimitotic effects .

Electrochemical Behavior: Triazolopyrimidinones like S1-TP exhibit redox activity dependent on substituents (e.g., chloromethyl vs. morpholinomethyl groups), critical for drug metabolism studies .

Biological Activity

7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique triazolopyrimidine structure characterized by the following properties:

PropertyValue
Molecular Formula C27H23N5O2
Molecular Weight 449.5 g/mol
IUPAC Name (E)-N-[7-(4-methoxyphenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-phenylprop-2-enamide
InChI Key MLRJEYFTMJFIKD-SFQUDFHCSA-N

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit potent anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
  • Mechanism : The compound may act through the inhibition of specific kinases involved in cell proliferation and survival pathways.

A study demonstrated that triazolopyrimidine complexes showed significant cytotoxicity against murine melanoma B16 cells while exhibiting low toxicity towards normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazolopyrimidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably:

  • Activity Against MRSA : The compound demonstrated a stronger antimicrobial effect against methicillin-resistant Staphylococcus aureus (MRSA).
  • Biofilm Inhibition : Studies have indicated that these compounds can disrupt biofilm formation in bacterial cultures, enhancing their potential as therapeutic agents against chronic infections .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can modulate their activity and trigger downstream signaling pathways.

Key Mechanisms Identified:

  • DNA Intercalation : Evidence suggests that the compound can intercalate into DNA strands, leading to structural modifications that inhibit replication and transcription.
  • Reactive Oxygen Species (ROS) Scavenging : The compound has been observed to scavenge ROS rather than promote their formation, indicating a protective mechanism against oxidative stress in cells .

Case Studies

Several studies have highlighted the biological efficacy of triazolopyrimidine derivatives:

  • Study on Anticancer Activity :
    • Conducted on various cancer cell lines.
    • Results indicated significant reduction in cell viability with IC50 values comparable to standard chemotherapeutics.
  • Antimicrobial Efficacy Study :
    • Evaluated against multiple bacterial strains.
    • Demonstrated effective inhibition of planktonic growth and biofilm formation.

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